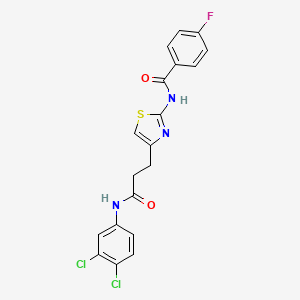
N-(4-(3-((3,4-二氯苯基)氨基)-3-氧丙基)噻唑-2-基)-4-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and a fluorobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
科学研究应用
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
The mode of action of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . Therefore, the interaction of this compound with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may affect multiple pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide It is known that the biological outcomes of thiazole derivatives are greatly affected by substituents on a particular position of the thiazole ring . Therefore, it can be inferred that environmental factors may also influence the action of this compound.
生化分析
Biochemical Properties
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities
Cellular Effects
Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound influences various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorophenylamine reacts with the thiazole intermediate.
Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
相似化合物的比较
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea
- N-(3,4-dichlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea
- N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea
Uniqueness
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to the presence of both a dichlorophenyl group and a fluorobenzamide moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its specific structural features make it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[4-[3-(3,4-dichloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-15-7-5-13(9-16(15)21)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(22)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKTUTQBWKNEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-Chloro-2-methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2582007.png)
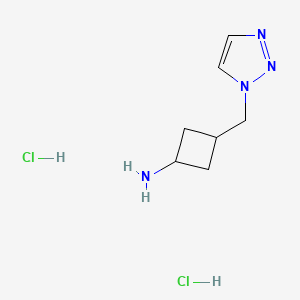
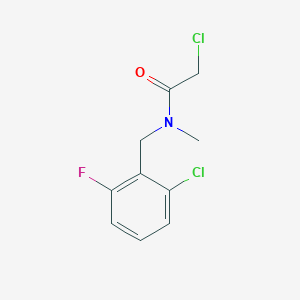
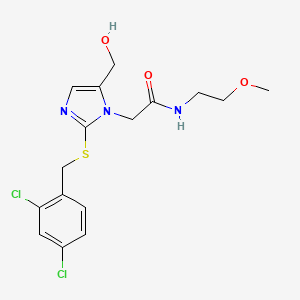
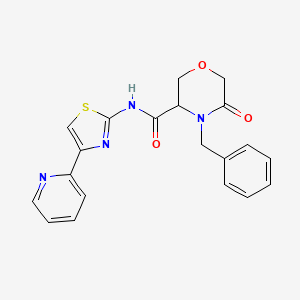
![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2582019.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2582020.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2582021.png)
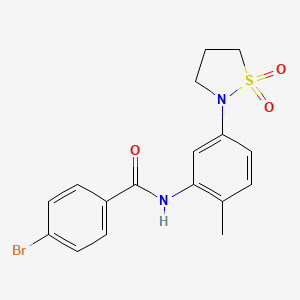
![1-[(4-Methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)
![{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine](/img/structure/B2582026.png)

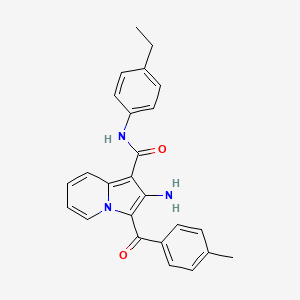
![N-(1-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)
